molecular formula C13H11FO B154427 4-Fluorobenzhydrol CAS No. 365-22-0

4-Fluorobenzhydrol

Cat. No.: B154427
CAS No.: 365-22-0
M. Wt: 202.22 g/mol
InChI Key: MZQRXCOFRPWTPC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4-fluorobenzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents, under controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-fluorobenzophenone. This method uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzhydrol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-fluorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield this compound derivatives with different substituents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: 4-Fluorobenzophenone.

    Reduction: Various this compound derivatives.

    Substitution: 4-Fluorobenzyl chloride or bromide.

Scientific Research Applications

Chemical Synthesis

4-Fluorobenzhydrol serves as an important intermediate in chemical synthesis , particularly in the development of pharmaceuticals. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block for more complex organic molecules. The compound's reactivity is enhanced by the presence of the fluorine atom, which can influence both the physical and chemical properties of the resulting compounds.

Biological Research

In biological research, this compound is utilized for several purposes:

  • Enzyme Interactions : The compound has been employed in studies investigating enzyme interactions and protein modifications. Its ability to modulate enzyme activity makes it a valuable tool in proteomics research.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects against certain bacterial strains, indicating potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes, which could have therapeutic implications in drug development targeting these enzymes.

Medicinal Chemistry

While not directly used as a therapeutic agent, this compound is involved in the synthesis of potential drug candidates. Its derivatives are being explored for their biological activities that could be beneficial in treating various diseases. The compound's structural similarity to biologically active compounds suggests its usefulness in pharmacology and medicinal chemistry.

Material Science

In material science, this compound is being investigated for its potential use in organic electronic materials. It shows promise for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its unique electronic properties can be exploited to enhance device performance.

Case Studies

Several case studies have highlighted the applications and implications of this compound:

  • Enzyme Interaction Study :
    • A study demonstrated that this compound interacts with specific proteases, leading to significant changes in enzyme activity. Results indicated a dose-dependent inhibition of enzyme function, suggesting its potential role in drug development targeting proteases.
  • Toxicological Assessment :
    • Toxicological assessments have indicated that exposure to high concentrations of this compound may lead to adverse health effects, including genotoxicity and potential carcinogenicity. Animal studies revealed that prolonged exposure could result in liver and kidney damage, emphasizing the need for careful handling during research.
  • Development of Antimicrobial Agents :
    • Research focusing on the antimicrobial properties of this compound has shown efficacy against certain bacterial strains, paving the way for its application in developing new antimicrobial therapies.

Summary Table of Applications

Application AreaDescription
Chemical SynthesisIntermediate for pharmaceuticals; versatile building block for complex organic molecules
Biological ResearchStudies on enzyme interactions; potential antimicrobial properties; enzyme inhibition
Medicinal ChemistryInvolved in synthesizing potential drug candidates; structural similarity to active compounds
Material ScienceInvestigated for use in OLEDs and OPVs; unique electronic properties

Comparison with Similar Compounds

    Benzhydrol: The parent compound without the fluorine substitution.

    4-Chlorobenzhydrol: Similar structure with a chlorine atom instead of fluorine.

    4-Bromobenzhydrol: Similar structure with a bromine atom instead of fluorine.

Uniqueness: 4-Fluorobenzhydrol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Biological Activity

4-Fluorobenzhydrol, a chiral aromatic ketone, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a fluorine atom on the benzene ring, which influences its chemical reactivity and biological interactions. Its chemical structure can be represented as follows:

C13H11FO\text{C}_{13}\text{H}_{11}\text{F}\text{O}

1. Inhibition of Cholinesterases

A significant study focused on the synthesis of derivatives of 4-fluorobenzoic acid and tetrahydroacridine demonstrated that certain compounds exhibited potent inhibition of cholinesterases. The most active compounds showed IC50 values comparable to tacrine, a known cholinesterase inhibitor. Specifically, compound 4d displayed the highest selectivity towards acetylcholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

CompoundIC50 (μM)Selectivity
4dSimilar to tacrineHigh

2. Tyrosinase Inhibition

Another area of research has explored the role of this compound in inhibiting tyrosinase (TYR), an enzyme critical in melanin production. A derivative featuring the 4-fluorobenzylpiperazine moiety was identified as a competitive inhibitor with an IC50 value of 0.18 μM, significantly more effective than the reference compound kojic acid (IC50 = 17.76 μM). This finding indicates its potential use in treating hyperpigmentation disorders without cytotoxic effects on cells .

CompoundIC50 (μM)Reference CompoundReference IC50 (μM)
260.18Kojic Acid17.76

3. Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. In studies assessing its efficacy against various pathogens, it was found to possess significant activity, making it a candidate for further exploration as an antimicrobial agent .

Case Studies

Case Study: Cholinesterase Inhibition

In a study published in December 2012, researchers synthesized several derivatives based on 4-fluorobenzoic acid and evaluated their cholinesterase inhibition capabilities using Ellman's spectrophotometric method. The results indicated that compounds derived from this framework could serve as leads for developing new treatments for Alzheimer's disease due to their selective inhibition profiles .

Case Study: Tyrosinase Inhibition

A recent investigation into the inhibition of TYR by derivatives containing the 4-fluorobenzylpiperazine fragment revealed promising results. The competitive nature of these inhibitors was confirmed through kinetic studies, suggesting that modifications to the molecular structure could enhance binding affinity and selectivity towards human TYR .

Molecular Modeling Studies

Molecular docking studies have provided insights into how this compound and its derivatives interact with biological targets at the molecular level. These studies suggest that the fluorine atom plays a crucial role in enhancing binding interactions within the active sites of enzymes such as cholinesterases and tyrosinases. This understanding could guide future modifications aimed at improving efficacy and selectivity .

Properties

IUPAC Name

(4-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQRXCOFRPWTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341168
Record name 4-Fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365-22-0
Record name 4-Fluoro-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, 4-fluoro-α-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzaldehyde (8.5 g, 80 mmol) was dissolved in 100 mL of tetrahydrofuran and cooled in an ice bath. Then, a 1.0-M solution (88 mL, 88 mmol) of 4-fluorophenylmagnesium bromide in tetrahydrofuran was added dropwise thereto at 0° C. After the dropping was completed, the mixture was heated to a room temperature, and the completion of the reaction was confirmed by TLC. After the completion of the reaction, the reaction mixture was poured into 5% hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water and dried over sodium sulfate, and the solvent was distilled off. The resulting residue was purified by silica gel column chromatography (chloroform/ethanol (volume ratio)=10:1) to give the title compound (13 g, 81%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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